molecular formula C12H17NO3 B7004899 Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B7004899
M. Wt: 223.27 g/mol
InChI Key: RWIHAFVRCAJBIN-UHFFFAOYSA-N
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Description

Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a cyclobutyl group, an ethynyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclobutyl group, in particular, may influence the compound’s reactivity and interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

cyclobutyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-12(15)6-8-13(9-7-12)11(14)16-10-4-3-5-10/h1,10,15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIHAFVRCAJBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCN(CC1)C(=O)OC2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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